molecular formula C13H15NO2 B13947138 3-[(4-Ethoxyphenyl)amino]cyclopent-2-en-1-one

3-[(4-Ethoxyphenyl)amino]cyclopent-2-en-1-one

Cat. No.: B13947138
M. Wt: 217.26 g/mol
InChI Key: OETWQBIKSSNZSV-UHFFFAOYSA-N
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Description

3-[(4-Ethoxyphenyl)amino]cyclopent-2-en-1-one is an organic compound that features a cyclopentenone core with an ethoxyphenylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Ethoxyphenyl)amino]cyclopent-2-en-1-one typically involves the reaction of 4-ethoxyaniline with cyclopent-2-en-1-one under specific conditions. One common method includes:

    Starting Materials: 4-ethoxyaniline and cyclopent-2-en-1-one.

    Reaction Conditions: The reaction is often carried out in the presence of a catalyst such as an acid or base, under reflux conditions in a suitable solvent like ethanol or methanol.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Ethoxyphenyl)amino]cyclopent-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[(4-Ethoxyphenyl)amino]cyclopent-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(4-Ethoxyphenyl)amino]cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopenten-1-one: A simpler analog with similar reactivity but lacking the ethoxyphenylamino group.

    4-Aminocyclopent-2-en-1-one: Another analog with an amino group instead of the ethoxyphenylamino group.

Uniqueness

3-[(4-Ethoxyphenyl)amino]cyclopent-2-en-1-one is unique due to the presence of the ethoxyphenylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired.

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

3-(4-ethoxyanilino)cyclopent-2-en-1-one

InChI

InChI=1S/C13H15NO2/c1-2-16-13-7-4-10(5-8-13)14-11-3-6-12(15)9-11/h4-5,7-9,14H,2-3,6H2,1H3

InChI Key

OETWQBIKSSNZSV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=CC(=O)CC2

Origin of Product

United States

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